8,9-Dimethoxy-2-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline
Description
This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core. Key structural features include:
- Methyl group at position 2.
- Dimethoxy substituents at positions 8 and 7.
- Sulfanyl group at position 5, linked to a 4-nitrophenylmethyl moiety.
The nitro groups enhance electrophilicity, while methoxy groups contribute to electron-donating effects, influencing reactivity and solubility. Key physicochemical properties include a logP of 5.00 (indicating lipophilicity) and a polar surface area of 111.82 Ų, suggesting moderate solubility in polar solvents .
Properties
IUPAC Name |
8,9-dimethoxy-2-methyl-5-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4S/c1-11-20-18-14-8-16(27-2)17(28-3)9-15(14)21-19(23(18)22-11)29-10-12-4-6-13(7-5-12)24(25)26/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUIOYQIRYLTOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=C(C=C4)[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dimethoxy-2-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles.
Quinazoline Core Construction: The quinazoline core is constructed by reacting anthranilic acid derivatives with formamide or formic acid under acidic conditions.
Introduction of Substituents: The methoxy, methyl, and nitrobenzyl groups are introduced through various substitution reactions, often involving nucleophilic aromatic substitution or electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8,9-Dimethoxy-2-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted triazoloquinazolines depending on the reagents used.
Scientific Research Applications
8,9-Dimethoxy-2-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 8,9-Dimethoxy-2-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling and function.
Pathway Modulation: Affecting various cellular pathways, such as apoptosis, cell cycle regulation, and DNA repair mechanisms.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table highlights structural variations and properties of analogous triazoloquinazolines:
Key Observations:
- Nitro vs. tert-butyl substituents : The nitro groups in the target compound and C445-0155 increase polarity and reactivity compared to the hydrophobic tert-butyl group in ’s compound. This difference impacts solubility and binding interactions with biological targets .
- Molecular weight : C445-0155’s higher molecular weight (518.51 g/mol) may reduce bioavailability compared to the target compound (~452.47 g/mol) .
Biological Activity
8,9-Dimethoxy-2-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline is a synthetic compound belonging to the class of quinazoline derivatives. Its unique structure incorporates a triazole moiety, which has been associated with various biological activities, including anticancer and antimicrobial properties. This article aims to elucidate the biological activity of this compound based on recent research findings and case studies.
- Molecular Formula : C19H17N5O4S
- Molecular Weight : 411.4 g/mol
- CAS Number : 902593-39-9
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its cytotoxic effects against various cancer cell lines. The compound exhibits significant potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis.
Anticancer Activity
Recent studies have demonstrated that quinazoline derivatives can act as effective inhibitors of DNA topoisomerases and can intercalate into DNA, leading to cytotoxic effects. Specifically:
- Cytotoxicity : The compound has shown IC50 values ranging from 2.44 to 9.43 μM against different cancer cell lines such as HepG2 (liver cancer) and HCT-116 (colon cancer) .
- Mechanism of Action : The cytotoxicity is attributed to the compound's ability to intercalate into DNA and inhibit topoisomerase II activity. This results in disruption of DNA replication and transcription processes .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity:
- Substituents : The presence of methoxy and nitrophenyl groups enhances lipophilicity and binding affinity to target biomolecules.
- Triazole Moiety : This component is essential for the compound's interaction with DNA and topoisomerases .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on HepG2 Cells : A study reported that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through the activation of pro-apoptotic proteins such as Bax and p53 .
- HCT-116 Cell Line Analysis : Another investigation showed that the compound effectively halted the cell cycle at the G1 phase in HCT-116 cells, suggesting its potential as a therapeutic agent against colorectal cancer .
Comparative Analysis with Other Quinazolines
To better understand the efficacy of this compound, a comparison with other quinazoline derivatives was conducted:
| Compound Name | IC50 (μM) | Cancer Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 6.29 | HepG2 | Topo II Inhibition |
| Compound B | 3.91 | HCT-116 | DNA Intercalation |
| 8,9-Dimethoxy... | 2.44 - 9.43 | HepG2/HCT-116 | DNA Intercalation & Topo II Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
